Product packaging for furo[2,3-e][1]benzofuran(Cat. No.:CAS No. 210-97-9)

furo[2,3-e][1]benzofuran

Cat. No.: B14751248
CAS No.: 210-97-9
M. Wt: 158.15 g/mol
InChI Key: WFHVNZAOVUPMPC-UHFFFAOYSA-N
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Description

Furo[2,3-e][1]benzofuran, also known as benzo[1,2-b:3,4-b']difuran, is a polycyclic aromatic compound with the molecular formula C10H6O2 and a molecular weight of 158.15 g/mol . Its structure consists of fused benzene and furan rings, making it a derivative of the benzofuran class of heterocyclic compounds, which are known as key structural motifs in various natural products and synthetic materials . This compound is provided for research and development purposes, particularly in the field of synthetic organic chemistry. It serves as a valuable precursor or model compound for the synthesis of more complex polyheterocyclic systems . For instance, methodologies such as the Wittig olefination-Claisen rearrangement approach have been developed specifically for constructing the furo[2,3-b]benzofuran scaffold, highlighting its relevance in methodological studies . As a fused heterocycle, it is of significant interest in materials science and medicinal chemistry research for exploring structure-activity relationships and developing new molecular entities . The provided compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6O2 B14751248 furo[2,3-e][1]benzofuran CAS No. 210-97-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

210-97-9

Molecular Formula

C10H6O2

Molecular Weight

158.15 g/mol

IUPAC Name

furo[2,3-e][1]benzofuran

InChI

InChI=1S/C10H6O2/c1-2-9-8(4-6-11-9)10-7(1)3-5-12-10/h1-6H

InChI Key

WFHVNZAOVUPMPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C3=C1C=CO3

Origin of Product

United States

Synthesis and Characterization of Furo 2,3 E Numberanalytics.combenzofuran

The synthesis of furo[2,3-e] numberanalytics.combenzofuran (B130515) and its derivatives often involves multi-step sequences starting from readily available benzofuran or furan (B31954) precursors. While specific synthetic routes to the parent furo[2,3-e] numberanalytics.combenzofuran are not extensively documented in general literature, related structures provide insight into potential synthetic strategies.

One plausible approach could involve the construction of the second furan ring onto a pre-existing benzofuran framework. For instance, a suitably functionalized benzofuran, such as a 3-chlorobenzofuran-2-carbaldehyde, could serve as a key intermediate. urfu.ru This intermediate could then undergo a series of reactions, including nucleophilic substitution and cyclization, to form the fused furobenzofuran system.

Another strategy could involve a Fischer indolization-type reaction on a thieno[3,2-b]benzofuran derivative, which, although leading to a sulfur-containing analogue, demonstrates a viable cyclization strategy for forming a five-membered ring fused to the benzofuran core. urfu.ruacs.org The characterization of these complex heterocyclic systems relies heavily on modern spectroscopic techniques.

Spectroscopic Technique Purpose in Characterization
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon and proton framework of the molecule, helping to establish the connectivity of the atoms and the regiochemistry of the fused rings. urfu.ru
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming its elemental composition. urfu.ru
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within the molecule.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state, confirming the fusion pattern and stereochemistry. jyu.fi

Elucidating Reaction Mechanisms and Chemical Reactivity of Furo 2,3 E 1 Benzofuran Core

Non-Linear Optical (NLO) Properties

No specific data found for furo[2,3-e] nih.govbenzofuran (B130515).

No specific data found for furo[2,3-e] nih.govbenzofuran.

No specific data found for furo[2,3-e] nih.govbenzofuran.

Thermodynamic Stability and Energetic Profiles of Furo[2,3-e]nih.govbenzofuran Isomers and Derivatives

No specific data found for furo[2,3-e] nih.govbenzofuran.

Computational Studies on Delocalization and Aromaticity in Fused Benzofurans

No specific data found for furo[2,3-e] nih.govbenzofuran.

Applications in Medicinal Chemistry

Anticancer Activity

Many benzofuran derivatives have demonstrated potent anticancer activity against various cancer cell lines. nih.gov The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. bohrium.com The unique structure of furo[2,3-e] numberanalytics.combenzofuran could lead to novel interactions with biological targets, potentially resulting in enhanced potency or a different spectrum of activity compared to simpler benzofurans. The introduction of specific substituents, such as halogens, has been shown to significantly increase the anticancer activity of benzofuran derivatives. nih.gov

Antimicrobial and Antifungal Activity

Infectious diseases remain a major global health concern, and the development of new antimicrobial agents is a critical area of research. Benzofuran derivatives have been reported to possess significant antibacterial and antifungal properties. nih.gov The furo[2,3-e] numberanalytics.combenzofuran scaffold could serve as a novel template for the design of new antimicrobial agents, potentially overcoming existing resistance mechanisms.

Other Potential Therapeutic Applications

The diverse biological activities of benzofurans extend beyond anticancer and antimicrobial effects. Derivatives have been investigated for their potential as anti-inflammatory, antiviral, antioxidant, and neuroprotective agents. researchgate.netbohrium.com Therefore, it is plausible that derivatives of furo[2,3-e] numberanalytics.combenzofuran could also exhibit valuable therapeutic properties in these and other disease areas.

Natural Occurrence and Biosynthetic Pathways of Furo 2,3 E 1 Benzofuran Analogues

Distribution in Plant Kingdom

Benzofuran (B130515) derivatives, the parent structures of furobenzofurans, are widely distributed in higher plants. researchgate.net These compounds are found across several plant families, indicating a broad, yet specific, evolutionary development of the necessary biosynthetic machinery. The core benzofuran structure is often elaborated through various substitutions and further ring fusions, giving rise to a diverse array of natural products.

Key plant families known to produce benzofuran compounds include:

Plant Family
Asteraceae (Daisy family)
Liliaceae (Lily family)
Moraceae (Mulberry family)
Rutaceae (Rue family)

While the simple 2,3-dihydro-benzofuran has been identified in plant extracts, the more complex fused systems like furo[2,3-e] rsc.orgbenzofuran are less common and typically arise from further metabolic modifications of simpler benzofuran precursors. researchgate.net

Isolation from Marine and Microbial Sources

Fungi, including those from marine environments, are a particularly rich source of angular tricyclic benzofuran natural products. rsc.orgnih.gov These organisms, often living in unique and competitive ecosystems, produce a variety of secondary metabolites with complex structures, including fused benzofuranoids. rsc.orgbiotech-asia.orgnih.gov The isolation of these compounds typically involves cultivation of the fungal strain, followed by extraction and chromatographic separation. nih.gov

A notable example is the fungus Aspergillus ustus, from which several benzofuranoids have been isolated. researchgate.net Similarly, a deep-sea-derived fungus, Aspergillus insuetus, collected from cold seep sediments, has been found to produce novel farnesylated phthalide (B148349) derivatives and other complex molecules. researchgate.net The extreme conditions of marine environments may drive the evolution of unique biosynthetic pathways, leading to the production of novel chemical scaffolds. mdpi.com

Compound NameMicrobial SourceEnvironment
PergillinAspergillus ustusTerrestrial (found on seed of Pisum sativum)
DihydropergillinAspergillus ustusTerrestrial (found on seed of Pisum sativum)
Ustusorane AAspergillus insuetusMarine (deep-sea sediment)
Ustusorane BAspergillus insuetusMarine (deep-sea sediment)
Ustusorane EAspergillus insuetusMarine (deep-sea sediment)

Structural Elucidation of Naturally Occurring Fused Benzofuranoids

Determining the precise chemical structure of novel natural products is a critical and often challenging task. For fused benzofuranoids, a combination of spectroscopic and synthetic methods is typically employed.

The structure of dihydropergillin , a metabolite from Aspergillus ustus, was definitively determined through single-crystal X-ray diffraction analysis. researchgate.net This technique provides unambiguous information about the spatial arrangement of atoms and the absolute stereochemistry of the molecule.

In many cases, however, obtaining suitable crystals for X-ray analysis is not possible. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to piece together the molecular framework. However, these data can sometimes lead to incorrect structural assignments. Total synthesis has proven to be an invaluable tool for verifying or revising proposed structures. For instance, the chemical synthesis of pergillin and (±)-penicisochroman A led to the structural revision of two other related natural products, aspergiones E and F. researchgate.net Furthermore, the total synthesis of ustusoranes A and E was crucial in establishing their absolute configurations, a detail that is often difficult to determine by spectroscopy alone. researchgate.net

Biosynthetic Investigations of Furo[2,3-e]rsc.orgbenzofuran Related Compounds

The biosynthesis of complex fungal metabolites like fused benzofuranoids is governed by dedicated sets of genes organized in biosynthetic gene clusters (BGCs). nih.gov These clusters encode all the necessary enzymes, including core synthases and tailoring enzymes, for constructing the molecule from simple precursors. nih.gov While the specific pathway for furo[2,3-e] rsc.orgbenzofuran is not fully elucidated, the general principles of fungal polyketide biosynthesis provide a strong model.

Fungal benzofuranoids are often derived from the polyketide pathway. The biosynthesis is initiated by a core enzyme, a polyketide synthase (PKS), which iteratively condenses small carboxylic acid units (typically acetyl-CoA and malonyl-CoA) to build a linear polyketide chain. This chain then undergoes a series of enzyme-catalyzed cyclizations, reductions, and aromatizations to form a phenolic intermediate.

A key intermediate in the synthesis of many natural benzofuranoids is believed to be (R)-benzolactone . researchgate.net The formation of the furan (B31954) ring fused to the initial benzene (B151609) ring likely proceeds through intermediates such as o-quinone methides, which are highly reactive and can undergo intramolecular additions. nih.gov The biosynthesis of penilactones A and B, for example, involves an o-quinone methide intermediate that couples with another polyketide-derived unit via a Michael addition, demonstrating a plausible mechanism for the formation of complex fused ring systems. nih.gov

Natural Precursors and Metabolic Transformations leading to Fused Benzofurans

The fundamental building blocks for furo[2,3-e] rsc.orgbenzofuran analogues are supplied by primary metabolism. The polyketide pathway utilizes acetyl-CoA and malonyl-CoA as the primary starter and extender units, respectively.

The key metabolic transformations that assemble the fused benzofuran core from a linear polyketide precursor involve a series of highly controlled enzymatic reactions:

Polyketide Chain Assembly: A Polyketide Synthase (PKS) enzyme constructs a specific polyketide chain.

Cyclization/Aromatization: The polyketide chain undergoes intramolecular cyclization reactions to form an aromatic ring, often a phenol (B47542) or a related derivative.

Formation of the Furan Ring: This is a critical step that can occur through various mechanisms. One proposed pathway involves the oxidation of a phenol to an o-quinone methide. This reactive intermediate can then be attacked by an internal nucleophile (such as a hydroxyl group) to close the five-membered furan ring.

Further Furan Ring Fusion: To generate a furo[2,3-e] rsc.orgbenzofuran structure, an existing benzofuran core must undergo further modification. This could involve the enzymatic epoxidation of a side chain followed by intramolecular cyclization, or the coupling of two separate polyketide-derived precursors, a strategy known as pathway crosstalk. nih.gov

Tailoring enzymes, such as cytochrome P450 monooxygenases, reductases, and methyltransferases, then act upon the core skeleton to add the final functional group decorations, leading to the diverse array of naturally occurring analogues. nih.govrsc.org

Advanced Applications of Furo 2,3 E 1 Benzofuran and Its Derivatives in Materials Science and Technology

Organic Electronics and Optoelectronics

Derivatives of the benzofuran (B130515) scaffold are integral to the development of high-performance organic electronic and optoelectronic components. The ability to chemically modify the core structure allows for precise tuning of their electronic energy levels, charge carrier mobility, and light absorption/emission characteristics, making them suitable for a wide array of applications.

Benzofuran derivatives, particularly those based on the benzo[1,2-b:4,5-b′]difuran (BDF) moiety, have emerged as significant building blocks for semiconductor materials in organic solar cells. rsc.org Compared to their thiophene-based counterparts, furan-containing polymers offer advantages such as a higher degree of conjugation, reduced twisting between adjacent molecular units, smaller π-stacking distances, and improved solubility. rsc.org These features contribute to enhanced performance in OPV devices.

Researchers have explored furan-based non-fullerene acceptors, finding that the incorporation of furan (B31954) units leads to enhanced backbone planarity, a reduced band gap, and red-shifted absorption. nih.gov The strategic placement of furan units within the molecular structure is critical for photostability and device performance. nih.gov For instance, a conjugated polymer known as P(BDF-FDPP), which alternates benzo[1,2-b:4,5-b′]difuran and furan-substituted diketopyrrolopyrrole units, has demonstrated a planar backbone with minimal torsion. rsc.org This planarity facilitates efficient charge transport, leading to OPV devices with a power conversion efficiency (PCE) of 5.55% and a high fill factor (FF) of 0.73. rsc.org In another study, the use of methylfuran as a linker in non-fullerene acceptors resulted in excellent photostability and a PCE exceeding 14%, outperforming many previously reported furan-based acceptors. nih.gov

Table 1: Performance of Benzofuran Derivative-Based Organic Photovoltaic Devices

Polymer/Acceptor Name Device Architecture Power Conversion Efficiency (PCE) Fill Factor (FF) Reference
P(BDF-FDPP) Bulk-Heterojunction 5.55% 0.73 rsc.org
Methylfuran-linked NFA Bulk-Heterojunction >14% Not Specified nih.gov

The inherent semiconducting properties of benzofuran derivatives make them excellent candidates for the active layer in organic field-effect transistors (OFETs). acs.org A series of oligomers containing furan and thiophene units, end-capped with benzofuran moieties, have been synthesized and studied for their electrical properties. researchgate.net These materials function as p-type semiconductors in OFETs. Thin films of these oligomers, when used as the semiconducting layer, have demonstrated promising charge-carrier mobility. researchgate.net The performance of these OFETs is influenced by the specific molecular structure and the deposition conditions of the thin film. researchgate.net For example, derivatives like 2-tridecyl bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (C13-BTBT), a related heterocyclic compound, have been used to create low-voltage organic field-effect transistors, highlighting the potential of this class of materials. acs.org

Table 2: Performance of Benzofuran Derivative-Based Organic Field-Effect Transistors

Compound Substrate Temperature Hole Mobility (cm²/V·s) Reference
BF2 (a benzofuran-capped oligomer) 30 °C Not Specified researchgate.net
BF3 (a benzofuran-capped oligomer) 30 °C Not Specified researchgate.net

Benzofuran derivatives are being utilized in the design of advanced emitters for Organic Light-Emitting Diodes (OLEDs), particularly those that operate via Thermally Activated Delayed Fluorescence (TADF). nih.govrsc.org The TADF mechanism allows for nearly 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. nih.gov In the pursuit of stable and efficient blue OLEDs, which remains a significant challenge, novel hybrid donor molecules have been created by fusing acridine with benzofuran. rsc.org

One strategy involves using a rigid spiro structure to suppress intramolecular π–π stacking in multi-resonance (MR) TADF emitters, leading to exceptionally narrowband blue emission. nih.gov Emitters designated SFX-2BN and SFX-3BN, which incorporate this design principle, have achieved high photoluminescence quantum yields (PLQYs) greater than 90% in thin films. nih.gov OLEDs fabricated with these emitters have demonstrated high maximum external quantum efficiencies (EQEs) of 24.8% and 33.4%, respectively. nih.gov Furthermore, a host material for blue TADF OLEDs, 2,2'-[Biphenyl-4,4'-diylbis(dibenzo[b,d]furan)] (2DBF-BF), was found to have a suitable triplet energy level for hosting the emitter DMeCzIPN, although challenges with crystallization were noted. openreadings.eu

Table 3: Performance of Benzofuran Derivative-Based TADF OLEDs

Emitter/Host Emission Color Max. External Quantum Efficiency (EQE) CIE Coordinates (x, y) Reference
SFX-2BN Pure Blue 24.8% (27.5% with assistant host) (0.14, 0.06) nih.gov
SFX-3BN Sky Blue 33.4% Not Specified nih.gov
12BFAc-PM Sky Blue 12.9% (0.16, 0.29) rsc.org
12BTAc-PM Not Specified 25.6% Not Specified rsc.org

The fusion of benzofuran with large polycyclic aromatic hydrocarbons (PAHs) has led to the development of novel hybrid molecules with interesting photochromic and photophysical properties. researchgate.net Researchers have synthesized benzofuran-phenanthrene and benzofuran-pyrene hybrids through the condensation of phenanthrene-9,10-dione and pyrene-4,5-dione with cyclohexanone derivatives. researchgate.net Spectroscopic studies of these hybrids revealed a bathochromic (red) shift in the absorption and emission spectra upon benzofuran annulation, particularly for the pyrene chromophore. researchgate.net These studies demonstrate that the electronic properties of PAHs can be effectively tuned by fusion with a furan ring, opening up possibilities for their use in photoswitchable materials and optical data storage. researchgate.net

The applications of furo[2,3-e] bohrium.combenzofuran derivatives in OPVs and FETs are fundamentally reliant on their semiconducting nature. bohrium.comresearchgate.net The advantages of the furan unit, such as its smaller heteroatom size and more electronegative heteroatom compared to thiophene, result in a more planar conjugated backbone in polymers. rsc.org This planarity is crucial for efficient intermolecular charge hopping, a key process in semiconductor performance. Furan-based semiconductors have demonstrated well-balanced hole and electron transport, which is essential for efficient device operation in applications like photovoltaics. nih.gov The development of organic semiconductors incorporating furan and benzofuran building blocks is an active area of research, with promising results that point towards their potential as alternatives to the more common thiophene-based materials. rsc.orgnih.gov

Advanced Materials for Optical and Electronic Devices

The versatility of the benzofuran scaffold allows for its incorporation into a diverse range of advanced materials for optical and electronic devices. By modifying the core structure with different functional groups or by creating fused-ring systems, researchers can fine-tune the material's properties for specific applications. acs.orgnih.gov

In the realm of optical devices, benzofuran derivatives are key components in high-efficiency OLEDs, particularly for achieving pure blue emission, which has historically been a challenge. nih.govnih.gov Their use as TADF emitters allows for the fabrication of devices that can overcome the efficiency limitations of conventional fluorescent materials. nih.gov

For electronic devices, benzofuran-based materials serve as the active semiconducting layer in OFETs. acs.orgresearchgate.net Oligomers and polymers incorporating benzofuran units have shown high thermal stability and suitable electronic properties for p-type conduction. researchgate.net The development of these materials is crucial for advancing the field of printed and flexible electronics. The unique combination of processability, stability, and tunable optoelectronic properties ensures that benzofuran derivatives will continue to be a focal point of research in materials science for the foreseeable future.

Table 4: Mentioned Chemical Compounds

Compound Name Abbreviation / Trivial Name
furo[2,3-e] bohrium.combenzofuran -
benzo[1,2-b:4,5-b′]difuran BDF
poly(4,8-bis(5-(2-ethylhexyl)furan-2-yl)benzo[1,2-b:4,5-b′]difuran-alt-2,5-didodecyl-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione) P(BDF-FDPP)
2-tridecyl bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene C13-BTBT
13,13-dimethyl-8,13-dihydrobenzofuro[3,2-a]acridine 34BFAc
5,5-dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine 12BFAc
5,5-dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine-based emitter 12BFAc-PM
13,13-dimethyl-8,13-dihydrobenzo rsc.orgrsc.orgthieno[3,2-a]acridine-based emitter 12BTAc-PM
2,2'-[Biphenyl-4,4'-diylbis(dibenzo[b,d]furan)] 2DBF-BF
Spiro-fused blue TADF emitter SFX-2BN
Spiro-fused blue TADF emitter SFX-3BN
Isophthalonitrile blue TADF emitter DMeCzIPN
Multi-resonance TADF emitter KHU 2
phenanthrene-9,10-dione -
pyrene-4,5-dione -

Photosensitivity and Photoelectrical Characterizations

Derivatives of the furo-benzofuran family have demonstrated significant potential in optoelectronic applications due to their inherent photophysical properties. While specific data for furo[2,3-e]benzofuran is limited, research on structurally related benzofuran derivatives provides insight into their photosensitive and photoelectrical behavior. For instance, certain benzofuran derivatives exhibit strong photoluminescence, a key characteristic for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

A study on novel benzofuro[2,3-c]pyridin-3-ol (BFPYOL) derivatives, which incorporate a benzofuran core, revealed their significant photoluminescence properties. The emission spectra of these compounds are influenced by the electronic nature of their substituents. For example, derivatives with electron-donating groups tend to show enhanced fluorescence quantum yields. The solvatochromic effects observed in these compounds further highlight the sensitivity of their electronic states to the local environment.

The photophysical properties of a series of BFPYOLs were investigated, with the following key findings:

CompoundMaximum Absorption (λabs, nm) in DMSOMaximum Emission (λem, nm) in DMSOPhotoluminescence Quantum Yield (ΦPL) in DMSO
7g 389--
7i -494-
7k --91%

Data sourced from a study on benzofuro[2,3-c]pyridin-3-ol derivatives, which are structurally related to the furo[2,3-e]benzofuran core.

Furthermore, research on benzothieno[3,2-b]benzofuran (BTBF), a sulfur-containing analogue of furo[2,3-e]benzofuran, and its derivatives has provided valuable data on their photoelectrical characteristics. The introduction of electron-withdrawing bromine atoms onto the BTBF core was found to systematically decrease the HOMO and LUMO energy levels, thereby reducing the optical band gap. This tunability of the electronic band structure is crucial for optimizing the performance of organic semiconductor devices.

CompoundHOMO (eV)LUMO (eV)Optical Band Gap (eV)
BTBF -5.60-1.223.755
BTBF-Br -5.69-1.413.748
BTBF-2Br -5.81-1.623.699

Data for benzothieno[3,2-b]benzofuran (BTBF) and its brominated derivatives.

These findings underscore the potential of furo-benzofuran systems in the development of photoactive materials, where precise control over absorption, emission, and charge transport properties is paramount.

Optical Modulation Technologies

The application of furo[2,3-e]benzofuran derivatives in optical modulation technologies is an emerging area of research, driven by their potential for exhibiting nonlinear optical (NLO) properties. NLO materials are capable of altering the properties of light, such as its frequency or refractive index, in response to the intensity of the incident light. This behavior is fundamental to the operation of various optical devices, including optical switches, frequency converters, and modulators.

A theoretical study on the modulation of benzofuran derivatives' structure to optimize their linear and nonlinear optical properties has shown that the introduction of donor-acceptor substituents can significantly influence their hyperpolarizability, a key measure of NLO activity. The study revealed that while substituents like -NH2, -NHCH3, -OH, and -OCH3 did not drastically alter the NLO response, the presence of a strong electron-withdrawing group like -NO2 resulted in significant changes.

The calculated first-order hyperpolarizability (β) for various substituted benzofuran derivatives highlights this trend:

SubstituentFirst-Order Hyperpolarizability (β) (a.u.)
-NH2 ~1000
-NHCH3 ~1100
-OH ~950
-OCH3 ~980
-NO2 ~2500

Theoretical data for 2-(5-formylbenzofuran-2-yl)acetamide derivatives with different substituents on the amino group.

This strong dependence of NLO properties on the molecular structure suggests that furo[2,3-e]benzofuran derivatives can be tailored to exhibit specific optical modulation characteristics. The intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule is a key mechanism governing the NLO response. By strategically placing electron-donating and electron-withdrawing groups on the furo[2,3-e]benzofuran scaffold, it is possible to engineer molecules with large hyperpolarizabilities, making them suitable candidates for advanced optical modulation technologies.

Chemical Intermediates in Complex Molecule Synthesis

The benzofuran scaffold is a prevalent structural motif in a wide array of natural products, many of which exhibit significant biological activities. Consequently, the development of synthetic routes to functionalized benzofurans, including the furo[2,3-e]benzofuran core, is of great interest to synthetic organic chemists. These fused heterocyclic systems serve as crucial chemical intermediates in the total synthesis of complex natural products.

While specific examples detailing the use of furo[2,3-e]benzofuran as a key intermediate are not extensively documented, the general importance of the broader benzofuran class is well-established. For instance, the total synthesis of (+/-)-frondosin B, a natural product that acts as an interleukin-8 receptor antagonist, utilizes a benzofuran derivative as a central building block. The synthesis showcases the utility of the benzofuran nucleus in constructing intricate molecular architectures.

The synthesis of various natural products containing the benzofuran ring system often involves the strategic construction of the furan ring onto a pre-existing benzene (B151609) derivative or vice versa. The versatility of the benzofuran core allows for a range of chemical transformations, enabling the elaboration of the molecule to achieve the target natural product. The furo[2,3-e]benzofuran skeleton, with its defined regiochemistry, offers a rigid framework upon which further complexity can be built, making it a potentially valuable intermediate for the synthesis of specific classes of natural products and their analogues.

Synthetic Resins and Polymer Applications

The rigid and planar structure of the furo-benzofuran moiety, combined with its thermal stability, makes it an attractive building block for high-performance synthetic resins and polymers. The incorporation of such aromatic heterocyclic units into polymer backbones can lead to materials with enhanced thermal and mechanical properties.

Research into polymers containing benzofuro-benzofuran structures has demonstrated their potential for creating thermally stable materials. For example, novel polyimides derived from benzofuro[2,3-b]benzofuran-2,3,8,9-tetracarboxylic dianhydride (BBTDA) and various aromatic diamines have been synthesized. These polyimides exhibited high glass transition temperatures (Tg) and degradation temperatures, indicating excellent thermal stability.

Similarly, copoly(ester-amide)s synthesized through the direct polycondensation of diester-dicarboxylic acids containing the benzofuro[2,3-b]benzofuran core with aromatic diamines also showed promising thermal properties.

Polymer TypeGlass Transition Temperature (Tg)10% Weight Loss Temperature
Polyimides from BBTDA > 296 °C> 455 °C
Copoly(ester-amide)s 210–255 °C> 295 °C

Thermal properties of polymers based on the benzofuro[2,3-b]benzofuran isomer.

Furthermore, a study on the thermal degradation of a novel polymer derived from a benzofuran ketoxime, poly(benzofuran-2-yl-methylketoxime-O-methacrylate), determined its activation energy of decomposition to be 235.94 kJ/mol, indicating a high resistance to thermal degradation. The glass transition temperature of furan-based polyamides can be as high as 280 °C, and they exhibit thermal degradation temperatures of 350 °C or higher. These findings highlight the potential of incorporating the furo[2,3-e]benzofuran unit into various polymer architectures, such as polyamides, polyesters, and polyimides, to develop advanced materials for applications demanding high thermal stability and specific mechanical properties.

Q & A

Basic: What are the standard protocols for synthesizing furo[2,3-e][1]benzofuran derivatives with high purity?

Methodological Answer:
Synthesis typically involves cycloisomerization of (Z)-enynols using palladium catalysts in green solvents like glycerol or water . For derivatives such as 5-acetyl-2,3-dihydrobenzo[b]furan, Friedel-Crafts acylation (e.g., reacting 2,3-dihydrobenzofuran with acetyl chloride and AlCl₃) is widely used . Key steps include:

  • Catalyst optimization : Pd-based systems for cycloisomerization (yields >80% under inert conditions) .
  • Purification : Column chromatography with silica gel and solvent gradients (e.g., hexane/ethyl acetate) to isolate isomers .
  • Validation : Purity assessment via HPLC (C18 columns, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .

Advanced: How can researchers resolve contradictions in reported kinetic parameters for benzofuran oxidation?

Methodological Answer:
Contradictions in kinetic data (e.g., oxidation rates in jet-stirred reactors vs. flames) require:

  • Mechanistic validation : Use detailed kinetic models calibrated against experimental datasets (e.g., phenol/dibenzofuran formation rates) .
  • Cross-platform experiments : Compare oxidation in perfectly stirred reactors (PSR) and flow reactors to isolate pressure/temperature effects .
  • Sensitivity analysis : Identify rate-determining steps (e.g., radical chain reactions) using software like CHEMKIN .
    Example : Adjusting pre-exponential factors for key reactions (e.g., C-O bond cleavage) improved alignment with flame data (RMSE <15%) .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:
Core techniques include:

  • Mass spectrometry (MS) : High-resolution ESI-MS for molecular formula confirmation (e.g., C₁₀H₁₀O₂ for 5-acetyl derivatives) .
  • IR spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and furan ring vibrations (~750 cm⁻¹) .
  • NMR : ¹H NMR for substituent positioning (e.g., acetyl group at C-5 causes downfield shifts of adjacent protons) .
  • GC-MS : Quantify environmental samples using Tenax® cartridges and thermal desorption (LOD: 0.1 ppb) .

Advanced: What strategies optimize benzofuran derivatives for selective enzyme inhibition in drug development?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Modify substituents at C-2/C-3 positions to enhance binding to target enzymes (e.g., HCV NS5B polymerase) .
    • Example : Incorporating nitrogen into the benzofuran scaffold improved IC₅₀ values from 1.2 µM to 98 nM .
  • High-throughput screening : Use luciferase-based assays to test >300,000 compounds for inhibition (selectivity index >371-fold) .
  • Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays to reduce off-target effects .

Basic: What are the primary challenges in quantifying environmental persistence of benzofuran compounds?

Methodological Answer:
Key challenges include:

  • Data gaps : Missing vapor pressure, water solubility, and Koc values hinder fate modeling .
  • Sample recovery : Dichloromethane extraction from particulate matter has unvalidated recovery rates .
  • Emission tracking : Coumarone-indene resin production data are outdated (last reported in 1980), complicating exposure assessments .
    Recommendation : Use purge-and-trap methods with HRGC/MS for water/air samples (precision: ±12% for ng/L concentrations) .

Advanced: How can in vitro models elucidate metabolic activation pathways of benzofuran derivatives?

Methodological Answer:

  • Liver microsome assays : Incubate derivatives with human CYP450 isoforms (e.g., CYP3A4) to identify reactive metabolites (e.g., epoxides) via LC-QTOF .
  • Adduct detection : Use ³²P-postlabeling to track DNA adducts formed by dialdehyde intermediates .
  • Toxicity screening : Measure ALT/AST levels in hepatocyte cultures to correlate metabolite levels with liver damage .
    Example : 2,3-benzofuran exposure in mice increased serum ALT by 300%, suggesting hepatic bioactivation .

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